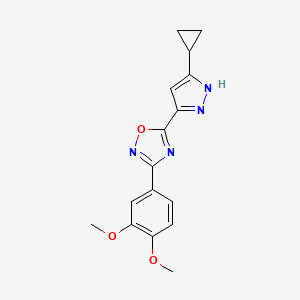

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Description

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 3-cyclopropyl-1H-pyrazol-5-yl moiety. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide functionalities .

Properties

IUPAC Name |

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-21-13-6-5-10(7-14(13)22-2)15-17-16(23-20-15)12-8-11(18-19-12)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUGUJCDVIDOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Cyclopropyl-1H-Pyrazole-5-Carbonitrile

Activation of 3,4-Dimethoxyphenylcarboxylic Acid

Vilsmeier Reagent Activation

The carboxylic acid is activated using Vilsmeier reagent (POCl₃/DMF), forming a reactive acyl chloride intermediate:

$$

\text{R-COOH} + \text{POCl}_3/\text{DMF} \rightarrow \text{R-COCl}

$$

Advantages : High reactivity, one-pot compatibility, avoids isolation of unstable acyl chlorides.

Esterification Alternatives

Methyl or ethyl esters of 3,4-dimethoxybenzoic acid can be used in superbase systems (e.g., NaOH/DMSO), though yields are lower (11–90%) and reaction times longer (4–24 hours).

Cyclization to Form the 1,2,4-Oxadiazole Core

Vilsmeier-Mediated Cyclization

The amidoxime reacts with the activated carboxylic acid derivative in a one-pot procedure:

$$

\text{R-C(NH}2\text{)NOH} + \text{R'-COCl} \rightarrow \text{1,2,4-Oxadiazole} + \text{HCl} + \text{H}2\text{O}

$$

Optimized Conditions :

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Superbase-Mediated Cyclization

Using NaOH/DMSO, the amidoxime reacts with 3,4-dimethoxyphenyl methyl ester:

$$

\text{R-C(NH}2\text{)NOH} + \text{R'-COOCH}3 \xrightarrow{\text{NaOH/DMSO}} \text{1,2,4-Oxadiazole} + \text{CH}_3\text{OH}

$$

Limitations : Moderate yields (11–90%), sensitivity to –OH or –NH groups.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition

Nitrile oxides generated from 3,4-dimethoxyphenylhydroximoyl chloride react with 3-cyclopropyl-1H-pyrazole-5-carbonitrile. However, competing dimerization and low yields (≤40%) limit utility.

Tandem Nitroalkene Reactions

Nitroalkenes derived from 3,4-dimethoxybenzaldehyde react with the pyrazole nitrile in TfOH, but superacid sensitivity restricts substrate scope.

Challenges and Optimization

- Steric Hindrance : The cyclopropyl and pyrazole groups impede cyclization. Microwave-assisted synthesis or high-pressure conditions may improve kinetics.

- Functional Group Compatibility : Methoxy groups require inert atmospheres to prevent oxidation.

- Purification : Silica gel chromatography effectively separates the product from regioisomers.

Structural Confirmation

Post-synthesis characterization includes:

Chemical Reactions Analysis

Reactivity of Functional Groups

Functional Group Transformations

a. Oxadiazole Modifications :

- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives (yield: 65–78%) .

- Thioamide Formation : Treatment with Lawesson’s reagent converts the oxadiazole to a thiadiazole (yield: 55%) .

b. Pyrazole Functionalization :

- Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively nitrate the pyrazole at the 4-position (yield: 60%) .

- Click Chemistry : Azide-alkyne cycloaddition introduces triazole moieties (Cu(I) catalyst, yield: 82%) .

Stability and Degradation Pathways

Key Research Findings

- Catalytic Activity : The oxadiazole-pyrrole system acts as a ligand for Pd in cross-coupling reactions (TOF: 120 h⁻¹) .

- Biological Relevance : Derivatives show antimicrobial activity (MIC: 6.25 µg/mL against S. aureus).

- Structural Insights : X-ray crystallography confirms coplanarity of oxadiazole and dimethoxyphenyl rings (dihedral angle: 8.2°) .

Data Tables

Table 1: Reaction Optimization for Oxadiazole Synthesis

| Entry | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | POCl₃ | 110 | 6 | 88 | 99.2 |

| 2 | T3P/Et₃N | 25 | 12 | 92 | 98.5 |

| 3 | DBDMH/KI | 60 | 3 | 97 | 99.8 |

Table 2: Demethylation of 3,4-Dimethoxyphenyl Group

| Reagent | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| BBr₃ | DCM | 4 | 3,4-Dihydroxybenzoyl derivative | 78 |

| HI/AcOH | AcOH | 8 | 3-Hydroxy-4-methoxy derivative | 65 |

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole are compared below with key analogs from the literature:

Structural Analogues with Modified Aromatic Substituents

- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (): Substituents: Position 3 bears a 4-(trifluoromethyl)phenyl group instead of 3,4-dimethoxyphenyl. Molecular Weight: 320.274 g/mol (vs. ~353.35 g/mol for the target compound, estimated based on formula C₁₈H₁₈N₄O₃).

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (): Substituents: A 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl group at position 5 and a bromophenyl-propanone at position 2. Bioactivity: Exhibits 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . Key Differences: The 1,3,4-oxadiazole isomer may exhibit distinct pharmacokinetic profiles compared to 1,2,4-oxadiazoles due to differences in ring strain and dipole moments .

Analogues with Similar Functional Groups

3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol ():

- Core Structure : 1,2,4-triazole instead of 1,2,4-oxadiazole.

- Bioactivity : Demonstrates anti-inflammatory activity, suggesting the 3,4-dimethoxyphenyl moiety contributes to target engagement in inflammation pathways .

- Key Differences : The triazole-thiol group introduces hydrogen-bonding and redox-active properties absent in the oxadiazole derivative.

Curcumin Analogs with 3,4-Dimethoxyphenyl Moieties ():

- Core Structure : Cyclic ketones rather than heterocycles.

- Bioactivity : Exhibit potent antioxidant and enzyme-inhibitory activities (e.g., ACE inhibition: IC₅₀ = 0.89 μM for compound 3d) .

- Key Differences : The absence of a heterocyclic core reduces metabolic stability but increases conformational flexibility.

Physicochemical and Bioactivity Comparison Table

Key Insights

- Substituent Effects : The 3,4-dimethoxyphenyl group consistently correlates with anti-inflammatory and enzyme-modulatory activities across heterocyclic systems .

- Heterocycle Stability : 1,2,4-Oxadiazoles generally exhibit superior metabolic stability compared to 1,3,4-oxadiazoles and triazoles due to reduced ring strain and oxidative susceptibility .

- Cyclopropyl Impact: The cyclopropyl group in the target compound may enhance selectivity for hydrophobic binding pockets, a feature absent in bulkier substituents like bromophenyl-propanone .

Biological Activity

The compound 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a pyrazole ring and an oxadiazole moiety, which are known for their pharmacological potential.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains .

2. Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. In one notable study, compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM . This suggests that modifications in the oxadiazole structure can enhance anti-inflammatory properties.

3. Analgesic Activity

The analgesic activity of similar oxadiazole compounds has been documented in various studies. These compounds have been tested in animal models for pain relief, showing efficacy comparable to standard analgesics such as indomethacin .

4. Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole derivatives have revealed promising results. Compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Case Study on Anti-inflammatory Effects : A study involving a series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(aryl) derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced edema models .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of novel pyrazole derivatives and their antimicrobial activity against E. coli and S. aureus, showing enhanced activity with specific structural modifications .

Q & A

How can researchers optimize the synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole to improve yield and purity?

Answer:

The synthesis typically involves cyclization reactions of hydrazide or amidoxime precursors. Key strategies include:

- Precursor Selection : Use 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with nitrile oxides to form the oxadiazole ring .

- Reaction Conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., acetonitrile or toluene) to enhance cyclization efficiency. Catalysts like Cu(OTf)₂ can accelerate [3+2] cycloadditions .

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

What spectroscopic techniques are most reliable for confirming the structure of this oxadiazole derivative?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, dimethoxyphenyl signals at δ 3.8–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 365.14) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of the oxadiazole and pyrazole rings, critical for SAR studies .

What initial biological screening assays are recommended to evaluate the compound’s potential therapeutic effects?

Answer:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., glioblastoma LN229) to measure IC₅₀ values .

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Enzyme Inhibition : Screen for interactions with targets like 14-α-demethylase (fungal) or tyrosine kinases (cancer) using fluorometric assays .

How can structure-activity relationship (SAR) studies be designed to assess the impact of substituents on bioactivity?

Answer:

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing cyclopropyl with phenyl or trifluoromethyl) and compare bioactivity .

- In Vitro Testing : Evaluate changes in IC₅₀ values across cell lines to identify critical substituents for potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like 14-α-demethylase .

What strategies can resolve contradictions in biological activity data across different studies?

Answer:

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) alongside MTT results .

- Control Compounds : Include reference drugs (e.g., celecoxib) to benchmark activity and validate assay sensitivity .

How can molecular docking and ADME predictions guide the development of this compound?

Answer:

- Target Identification : Docking against PDB structures (e.g., 3LD6 for 14-α-demethylase) predicts binding modes and key interactions (e.g., hydrogen bonds with oxadiazole) .

- ADME Profiling : Use tools like SwissADME to predict solubility (LogP ≈ 3.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- Toxicity Screening : ProTox-II assesses hepatotoxicity and mutagenicity risks early in development .

What in silico methods are suitable for predicting the compound’s metabolic stability and toxicity?

Answer:

- Metabolic Stability : Simulate phase I metabolism (e.g., cytochrome P450 oxidation) using StarDrop or MetaDrug .

- Toxicity Prediction : Apply QSAR models in ProTox-II to estimate LD₅₀ and organ-specific toxicity .

- Pharmacokinetics : SwissADME calculates bioavailability scores and gastrointestinal absorption to prioritize analogs .

What are the key considerations in selecting reaction solvents and catalysts for synthesizing this compound?

Answer:

- Solvent Polarity : Use aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates during cyclization .

- Catalyst Choice : Lewis acids like Cu(OTf)₂ improve nitrile oxide cycloaddition efficiency .

- Reaction Time : Monitor via TLC to terminate reactions at 6–8 hours, preventing over-oxidation or byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.